molecular formula C14H18BF7O2 B13453341 2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13453341
M. Wt: 362.09 g/mol
InChI Key: XGFCCDFSYIMCMV-UHFFFAOYSA-N
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Description

2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structure and properties. This compound features a heptafluoropropyl group attached to a bicyclo[1.1.1]pentane core, which is further connected to a dioxaborolane ring. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the heptafluoropropyl group through a series of substitution reactions. The final step involves the formation of the dioxaborolane ring under controlled conditions, often using boronic acid derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. This interaction can modulate various biochemical pathways, making it useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated properties but different structural features.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound used in various chemical applications.

Uniqueness

2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a bicyclo[1.1.1]pentane core and a dioxaborolane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C14H18BF7O2

Molecular Weight

362.09 g/mol

IUPAC Name

2-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF7O2/c1-8(2)9(3,4)24-15(23-8)11-5-10(6-11,7-11)12(16,13(17,18)19)14(20,21)22/h5-7H2,1-4H3

InChI Key

XGFCCDFSYIMCMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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